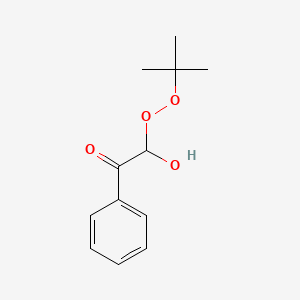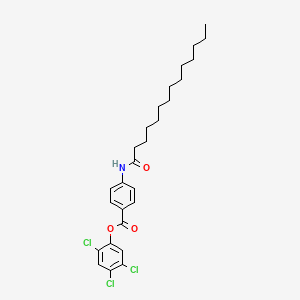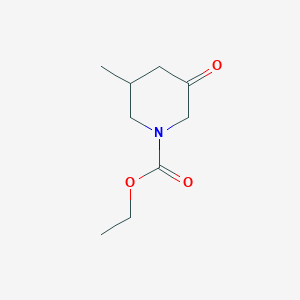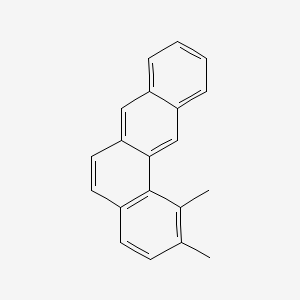
Benz(a)anthracene, 1,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 1,2-dimethyl- is a polycyclic aromatic hydrocarbon with a structure consisting of four fused benzene rings. This compound is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter . It is commonly found in tobacco smoke and other environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 1,2-dimethyl- typically involves Friedel-Crafts reactions, Elbs reaction, aromatic cyclodehydration, and Bradsher-type reactions from diarylmethanes . More recently, metal-catalyzed reactions with alkynes have also been employed .
Industrial Production Methods
Industrial production of Benz(a)anthracene, 1,2-dimethyl- often involves the incomplete combustion of carbon-containing fuels such as coal, oil, and wood . This process leads to the formation of various polycyclic aromatic hydrocarbons, including Benz(a)anthracene, 1,2-dimethyl-.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene, 1,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen to the compound, reducing it to a less complex structure.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation), and various catalysts for Friedel-Crafts reactions .
Major Products
The major products formed from these reactions include halogenated derivatives, nitro derivatives, and sulfonated derivatives of Benz(a)anthracene, 1,2-dimethyl-.
Scientific Research Applications
Benz(a)anthracene, 1,2-dimethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism by which Benz(a)anthracene, 1,2-dimethyl- exerts its effects involves its interaction with cellular DNA, leading to mutations and the initiation of carcinogenesis . The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage . This process is mediated through the interleukin 2/interleukin 2 receptor pathway .
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another dimethyl derivative of Benz(a)anthracene, known for its potent carcinogenic properties.
Benzo(a)pyrene: A related polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Uniqueness
Benz(a)anthracene, 1,2-dimethyl- is unique due to its specific methyl substitutions at the 1 and 2 positions, which influence its chemical reactivity and biological activity . This structural uniqueness makes it a valuable compound for studying the effects of specific molecular modifications on the behavior of polycyclic aromatic hydrocarbons.
Properties
CAS No. |
75975-71-2 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,2-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-7-8-15-9-10-18-11-16-5-3-4-6-17(16)12-19(18)20(15)14(13)2/h3-12H,1-2H3 |
InChI Key |
YQRNVIBATHFHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


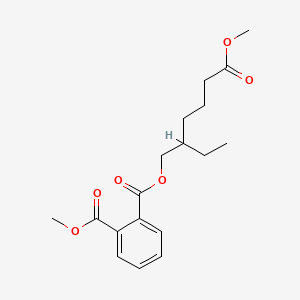
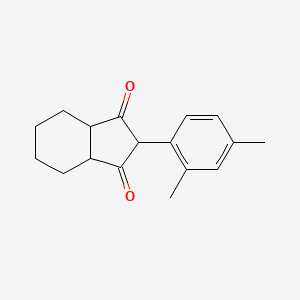
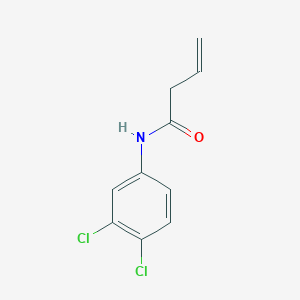
![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)

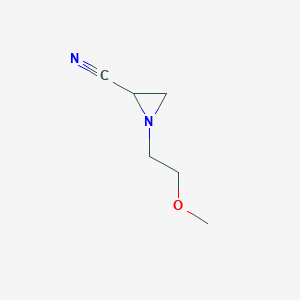
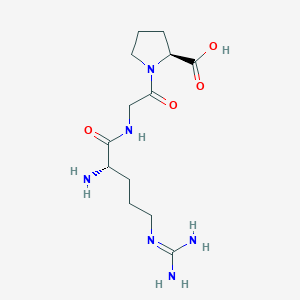
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
